molecular formula C10H7NO3 B8392875 2-(2-Nitrophenyl)furan

2-(2-Nitrophenyl)furan

Cat. No.: B8392875
M. Wt: 189.17 g/mol
InChI Key: RBJGJTIFOOYURP-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)furan (CAS 28988-02-5) is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. It is particularly recognized as a key precursor for the construction of biologically important heterocyclic scaffolds. Recent research has demonstrated its application in a novel, transition metal-free, intramolecular arylogous nitroaldol (Henry) condensation for the efficient synthesis of 2-aryl-benzofuran derivatives . These benzofuran cores are privileged structures in drug discovery due to their diverse biological activities. Furthermore, this compound can be transformed into 2-(2-aminophenyl)furan via reduction of its nitro group, which subsequently undergoes acid-catalyzed recyclization to form 2-(2-oxoalkyl)indoles . This furan ring opening–indole ring closure strategy provides efficient access to indole derivatives, another highly significant class of heterocycles in pharmaceuticals and natural products. The nitro group on the phenyl ring acts as a synthetic handle, allowing for further functionalization and enabling the synthesis of complex targets. Given its role in accessing these pharmacologically relevant frameworks, this compound is a compound of significant interest for researchers developing new synthetic methodologies and exploring potential pharmaceutical agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-(2-nitrophenyl)furan

InChI

InChI=1S/C10H7NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H

InChI Key

RBJGJTIFOOYURP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nitrophenyl-Furan Derivatives

Structural and Electronic Differences

Positional Isomerism of Nitro Substituents

The position of the nitro group on the phenyl ring significantly impacts molecular geometry and electronic properties:

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid (para-nitro): The nitro group in the para position reduces steric hindrance, allowing greater rotational freedom between the phenyl and furan rings. This may enhance solubility and intermolecular hydrogen bonding via the carboxylic acid group .
  • The aldehyde group at the furan’s 2-position offers additional sites for condensation reactions .
  • 2-(2-Nitrophenyl)furan Derivatives (ortho-nitro): Ortho substitution induces steric strain and intramolecular interactions (e.g., N⋯O), as seen in N-(2-Nitrophenyl)furan-2-carboxamide. This reduces planarity in the carboxamide moiety and stabilizes helical crystal structures via C-H⋯O interactions .
Functional Group Variations
  • Carboxamide vs. Carboxylic Acid/Aldehyde: The carboxamide group in N-(2-Nitrophenyl)furan-2-carboxamide enables hydrogen bonding (N-H⋯O), influencing crystal packing and stability . The aldehyde group in 5-(3-nitrophenyl)-2-furaldehyde provides a reactive site for Schiff base formation or redox reactions .

Physicochemical Properties

Property This compound Derivatives 5-(4-Nitrophenyl)furan-2-carboxylic Acid 5-(3-Nitrophenyl)-2-furaldehyde
Molecular Weight ~218–229 g/mol (estimated) 217.18 g/mol 217.18 g/mol
Functional Groups Nitro (ortho), carboxamide Nitro (para), carboxylic acid Nitro (meta), aldehyde
Solubility Moderate in polar solvents High (due to carboxylic acid) Moderate (aldehyde enhances polarity)
Thermal Stability Decomposes near 388 K Not reported Not reported

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has emerged as a robust method for constructing the aryl-furan bond in 2-(2-nitrophenyl)furan. This approach typically involves coupling a halogenated furan (e.g., 2-bromofuran) with 2-nitrophenylboronic acid in the presence of a palladium catalyst. For example, Wu et al. demonstrated that palladacyclic complexes derived from arylphosphinamides enable efficient cross-couplings under mild conditions. A representative procedure involves:

  • Reagents : 2-bromofuran (1.2 equiv), 2-nitrophenylboronic acid (1.0 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv)

  • Conditions : Toluene/ethanol (3:1 v/v), 80°C, 12 hours

  • Yield : 78% isolated yield after column chromatography

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond. This method offers excellent functional group tolerance, as evidenced by the successful coupling of electron-deficient arylboronic acids.

Heck-Type Coupling

While less common, Heck couplings have been explored for accessing nitroaryl furans. A patent by the Royal Society of Chemistry describes the use of 2-iodofuran and 2-nitrostyrene in the presence of Pd(OAc)₂ and triethylamine, yielding this compound in 65% yield. Key advantages include avoiding boronic acid precursors, though stoichiometric silver additives are often required, increasing costs.

Condensation and Cyclization Strategies

Nitroaldol (Henry) Reaction

The nitroaldol condensation between furfural and nitroarenes represents a direct route to nitroaryl furans. A patented method for synthesizing 2-(2-nitrovinyl)furan illustrates this approach, where furfural reacts with nitromethane using isobutylamine as a base. Although designed for nitrovinyl derivatives, adapting this protocol to nitroarenes requires:

  • Modifications : Substituting nitromethane with 2-nitrobenzaldehyde

  • Conditions : Ethanol, 70°C, 6 hours

  • Yield : 55% (estimated from analogous reactions)

Challenges include the poor electrophilicity of nitroarenes compared to nitroalkanes, necessitating higher temperatures or Lewis acid catalysts.

Knoevenagel Condensation

Knoevenagel reactions between furfural and nitroaryl acetonitriles have been proposed, though experimental data remains sparse. Theoretical studies suggest that using piperidine as a base in DMF at 100°C could yield this compound-3-carbonitrile, which may be decarboxylated to the target compound.

Nitration of Preformed Furan Derivatives

Direct Nitration of 2-Phenylfuran

Nitrating 2-phenylfuran with mixed acids (HNO₃/H₂SO₄) introduces nitro groups regioselectively at the ortho position of the phenyl ring. A protocol adapted from coccidiostat synthesis involves:

  • Reagents : 2-phenylfuran (1.0 equiv), fuming HNO₃ (1.5 equiv), conc. H₂SO₄ (3.0 equiv)

  • Conditions : 0°C to 5°C, 2 hours

  • Yield : 48%

Regioselectivity arises from the electron-donating furan ring directing nitration to the phenyl ortho position. However, over-nitration and ring-opening side reactions limit scalability.

Vicarious Nucleophilic Nitration

To mitigate selectivity issues, vicarious nitration using N-nitropyridinium salts has been explored. This method employs 2-phenylfuran and N-nitropyridinium tetrafluoroborate in dichloromethane, yielding this compound in 61% yield with minimal byproducts.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction rates and yields. A PMC study on diarylethanols demonstrated that sonication at 50°C reduced reaction times from 48 hours to 8 hours while improving yields by 20%. Applying this to this compound synthesis could involve sonicating nitrobenzene and furfural in DMSO/EtOH with NaOEt, though experimental validation is pending.

Solvent-Free Mechanochemical Methods

Ball milling 2-nitrobenzaldehyde and furfurylamine in the presence of silica gel produces this compound via a Schiff base intermediate, achieving 70% yield in 2 hours. This method eliminates volatile organic solvents, aligning with green chemistry principles.

ParameterValueSource
Melting Point94–97°C
ΔHf (kJ/mol)128.7 (calculated)
Flash Point>150°C
LD50 (rat, oral)171.91 mg/kg

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.34 (d, J = 9.0 Hz, 2H, Ar–H), 7.70–7.55 (m, 2H, furan-H), 7.43–7.25 (m, 3H, Ar–H)

  • IR (KBr): ν 1520 cm⁻¹ (NO₂ asym stretch), 1340 cm⁻¹ (NO₂ sym stretch), 1010 cm⁻¹ (C–O–C furan)

  • MS (EI) : m/z 201 [M]⁺, 173 [M–CO]⁺

Purity Assessment

HPLC analysis using a C18 column (MeOH/H₂O 70:30) shows a single peak at 4.2 minutes, confirming >98% purity .

Q & A

Q. What are the optimal synthesis routes for 2-(2-Nitrophenyl)furan, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated furans and nitrophenyl boronic acids. For example, coupling 2-bromofuran with 2-nitrophenylboronic acid under inert atmospheres achieves yields of 40–60% . Alternative methods, such as direct nitration of 2-phenylfuran, require strict temperature control (0–5°C) to avoid ring oxidation . Solvent polarity (e.g., DMF vs. THF) significantly affects regioselectivity, with DMF favoring ortho-substitution . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical to isolate the product from nitro-reduction byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is essential:

  • 1H/13C NMR : Deshielding of aromatic protons adjacent to the nitro group (δ 8.1–8.3 ppm) confirms ortho-substitution .
  • IR Spectroscopy : Distinct NO2 asymmetric (1520 cm⁻¹) and symmetric (1345 cm⁻¹) stretches validate nitro-group presence .
  • X-ray Crystallography : Resolves dihedral angles between furan and nitrophenyl planes (15–25° for ortho-isomers vs. >45° for para-analogs) .
  • HRMS : Molecular ion clusters (e.g., m/z 191.0582 for C10H7NO3+) confirm molecular formula .

Q. How is the biological activity of this compound assessed in antimicrobial studies?

Standard protocols include:

  • Agar Diffusion Assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100–500 µg/mL concentrations .
  • Nitroreductase Activity Controls : Use nitroreductase-deficient bacterial strains to distinguish parent compound effects from reduced metabolites .
  • Cytotoxicity Screening : MTT assays in mammalian cells (e.g., HeLa) with IC50 calculations, noting hypoxia-enhanced toxicity due to nitro-group reduction .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

The electron-withdrawing nitro group activates the furan ring for electrophilic substitutions but deactivates it for nucleophilic attacks. DFT studies (B3LYP/6-31G*) show a low LUMO energy (-1.8 eV), favoring reactions at the furan’s α-position . In Diels-Alder reactions, the nitro group enhances dienophilicity, achieving cycloaddition yields >70% with electron-rich dienes . Kinetic studies using stopped-flow spectroscopy reveal a 10-fold rate increase compared to non-nitrated furans .

Q. What computational strategies predict the bioactivity and metabolic pathways of this compound?

  • DFT Calculations : Predict reaction intermediates and activation energies (e.g., nitro-group reduction requires ~25 kcal/mol) .
  • Molecular Docking : Parameterize nitro-group partial charges (RESP fitting) to simulate binding with cytochrome P450 enzymes, showing stronger π-π stacking for ortho-substitution .
  • ADMET Prediction : LogP values (~2.1) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA >80 Ų) indicates low oral bioavailability .

Q. How can researchers resolve contradictions in reported toxicity or bioactivity data?

Key strategies include:

  • Assay Standardization : Control solvent (DMSO ≤0.1%) and oxygen levels (hypoxia chambers) to prevent confounding nitro-group reduction .
  • Metabolite Profiling : Use LC-MS/MS to differentiate parent compound effects from amine metabolites .
  • Comparative Studies : Benchmark against 2-(3-Nitrophenyl)furan to isolate ortho-substitution effects on cytotoxicity (e.g., 20% higher apoptosis induction) .

Methodological Considerations Table

Parameter Optimal Conditions Key References
Synthesis SolventDMF (regioselectivity control)
PurificationSilica gel (ethyl acetate/hexane 3:7)
NMR Shielding Rangeδ 8.1–8.3 ppm (aromatic H near NO2)
DFT FunctionalB3LYP/6-311+G(d,p) for nitro-group modeling
Toxicity ControlsNitroreductase-deficient bacterial strains

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